4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a chlorine atom at position 4 and a 4-ethylphenyl group at position 1. This scaffold is structurally analogous to purine nucleosides, enabling interactions with biological targets such as kinases and receptors.
Properties
Molecular Formula |
C13H11ClN4 |
|---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
4-chloro-1-(4-ethylphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C13H11ClN4/c1-2-9-3-5-10(6-4-9)18-13-11(7-17-18)12(14)15-8-16-13/h3-8H,2H2,1H3 |
InChI Key |
XXIGXHGFPZZHJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Core
The synthesis begins with the preparation of 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate (2 ), a key intermediate. This is achieved by cyclizing ethyl (ethoxymethylene)cyanoacetate (1 ) with 4-ethylphenylhydrazine in ethanol under reflux. The reaction proceeds via nucleophilic attack and subsequent cyclization, yielding the pyrazole ring system.
Reaction Conditions
Cyclization to Pyrazolo[3,4-d]pyrimidin-4(5H)-one
The intermediate 2 undergoes cyclization with formamide or nitriles to form the pyrimidine ring. Microwave-assisted synthesis significantly enhances reaction efficiency compared to conventional heating.
Microwave-Assisted Method
-
Reactants : Compound 2 (10 mM), formamide (15 mM)
-
Conditions : Microwave irradiation (300 W, 120°C)
-
Time : 20–30 minutes
Conventional Method
-
Reactants : Compound 2 (10 mM), formamide (15 mM)
-
Solvent : Dioxane
-
Temperature : 100°C
-
Time : 6–12 hours
Chlorination at Position 4
The hydroxyl group of pyrazolo[3,4-d]pyrimidin-4(5H)-one (3 ) is replaced with chlorine using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).
Optimized Chlorination Protocol
-
Reactants : Compound 3 (10 mM), POCl₃ (20 mM), PCl₅ (5 mM)
-
Solvent : Toluene
-
Temperature : 110°C
-
Time : 4–6 hours
Key Observations
-
Excess POCl₃ improves conversion rates but requires careful quenching with ice-water to prevent side reactions.
-
The use of PCl₅ as a catalyst reduces reaction time by 30% compared to POCl₃ alone.
Functionalization of the 1-Position with 4-Ethylphenyl
Introducing the 4-ethylphenyl group at position 1 is achieved during the initial pyrazole synthesis. Substituting phenylhydrazine with 4-ethylphenylhydrazine in the cyclization step ensures regioselective incorporation.
Spectral Confirmation
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.23 (s, 1H, pyrimidine-H), 7.69–7.59 (m, 4H, Ar-H), 2.65 (q, J = 7.6 Hz, 2H, CH₂), 1.22 (t, J = 7.6 Hz, 3H, CH₃).
-
IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N stretch).
Comparative Analysis of Synthetic Routes
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–12 hours | 20–30 minutes |
| Yield | 75–80% | 90–95% |
| Energy Consumption | High | Low |
| Byproduct Formation | Moderate | Minimal |
Microwave irradiation reduces reaction times by 90% and improves yields by 15–20%, making it the preferred method for large-scale synthesis.
Purification and Characterization
Recrystallization
Elemental Analysis
Challenges and Optimization Strategies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chloro group undergoes nucleophilic substitution with amines, alcohols, and thiols to form derivatives with modified biological and physicochemical properties.
Key Example :
Reaction with aniline derivatives under mild alkaline conditions yields 4-amino-substituted analogs .
Mechanistic Insight :
The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing nature of the pyrimidine ring . The 4-ethylphenyl group provides steric hindrance but does not significantly alter electronic effects due to its para substitution .
Cyclization Reactions
The compound serves as a precursor for fused heterocycles through intramolecular cyclization.
Key Example :
Reaction with thiourea forms thienopyrimidine derivatives, which exhibit enhanced kinase inhibition .
| Substrate | Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| 4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine | Thiourea | DMF, 100°C, 6 h | 4-Thioxo-4,5-dihydro-1H-pyrazolo[3,4-d]thieno[2,3-b]pyrimidine | 67 |
Mechanistic Insight :
The chloro group is replaced by a thiolate intermediate, which subsequently undergoes cyclization to form the thieno-fused system .
Cross-Coupling Reactions
The chloro group participates in palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl moieties.
Key Example :
Suzuki–Miyaura coupling with aryl boronic acids generates biaryl derivatives .
Optimization Note :
Yields improve with microwave-assisted heating (120°C, 20 min) .
Condensation Reactions
The compound reacts with carbonyl-containing reagents to form Schiff bases or hydrazones.
Key Example :
Condensation with aromatic aldehydes produces hydrazone-linked hybrids .
Application :
These hybrids are explored as EGFR inhibitors with improved solubility profiles .
Functional Group Transformations
The 4-ethylphenyl group undergoes limited reactivity due to electronic deactivation, but halogenation is feasible under harsh conditions.
Key Example :
Bromination at the ethylphenyl moiety using NBS (N-bromosuccinimide) .
| Substrate | Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| 4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine | NBS, AIBN | CCl₄, reflux, 8 h | 4-Chloro-1-(4-(1-bromoethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine | 58 |
Stability and Reactivity Trends
Scientific Research Applications
Medicinal Chemistry and Drug Development
The pyrazolo[3,4-d]pyrimidine scaffold has been extensively studied for its potential as a therapeutic agent. The presence of the chloro and ethyl groups in 4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine enhances its biological activity by influencing its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance, compounds within this class have shown the ability to inhibit tumor cell proliferation by modulating critical signaling pathways involved in cell growth and survival. Specifically, they may target kinases such as p70S6K and Akt-1, which are pivotal in cancer cell metabolism and proliferation .
Anti-inflammatory Properties
Research has demonstrated that 4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine derivatives possess anti-inflammatory effects. They have been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models . This suggests their potential use in treating inflammatory diseases, offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of pyrazolo[3,4-d]pyrimidines is crucial for optimizing their pharmacological profiles. Modifications at various positions on the pyrazolo ring can lead to enhanced potency and selectivity against specific targets.
Key Modifications
- Chloro Substitution : The presence of a chloro group at the 4-position has been associated with increased affinity for certain biological targets .
- Ethyl Group Influence : The ethyl group at the 1-position may enhance lipophilicity, improving membrane permeability and bioavailability .
Case Studies and Experimental Findings
Several experimental studies have highlighted the efficacy of 4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine:
Mechanism of Action
The mechanism of action of 4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and disrupting downstream signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Modifications
The pyrazolo[3,4-d]pyrimidine core is highly versatile, with modifications at positions 1, 4, and 6 significantly altering biological activity. Below is a comparative analysis of structurally related compounds:
Pharmacokinetic and Physicochemical Properties
Biological Activity
4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C13H12ClN5
- Molecular Weight : 273.73 g/mol
- CAS Number : 5399-92-8
- IUPAC Name : 4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
The primary mechanism of action for 4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of specific kinases, notably cyclin-dependent kinases (CDKs). By inhibiting CDKs, this compound can induce cell cycle arrest and promote apoptosis in cancer cells. This mechanism is particularly relevant in cancer therapy, where uncontrolled cell proliferation is a primary concern.
Anticancer Activity
Recent studies have demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For example:
- Inhibition of EGFR and VEGFR : Research shows that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways, which are crucial for tumor growth and angiogenesis. The IC50 values for these inhibitors range from 0.3 to 24 µM, indicating potent activity against these targets .
Anti-inflammatory Properties
In addition to anticancer effects, pyrazolo[3,4-d]pyrimidines have shown promise in anti-inflammatory applications. Studies have reported significant inhibition of cyclooxygenase (COX) enzymes, with some compounds exhibiting IC50 values as low as 0.02 µM against COX-2 . This suggests a potential role in treating inflammatory diseases.
Case Studies
- In Vitro Studies : A study evaluated the anticancer efficacy of several pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. Compound 5i was noted for its ability to inhibit tumor growth and induce apoptosis in MCF-7 breast cancer cells .
- Selectivity Analysis : In a comparative study of different analogs, compound 5b displayed a strong selective inhibition profile against EGFR with a selectivity index significantly higher than that for VEGFR and Topo-II . This selectivity is crucial for minimizing side effects during treatment.
Comparative Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 5i | EGFR | 0.3 | - |
| 5b | EGFR | 0.6 | 20 (over VEGFR) |
| 9e | Topo-II | 2.0 | - |
| 5i | VEGFR | 7.6 | - |
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant inhibition of cell proliferation and induction of apoptosis in various cancer cell lines |
| Anti-inflammatory | Potent inhibition of COX enzymes (IC50 = 0.02 µM) |
| Kinase Inhibition | Effective against CDK2 and other kinases involved in cell cycle regulation |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of pyrazolo[3,4-d]pyrimidine are often prepared by reacting α-chloroacetamides or chloroacetyl chloride with substituted phenyl precursors in solvents like acetonitrile or DMF under reflux (60–100°C). Key steps include:
- Reagent Ratios : Use a 1:1 molar ratio of pyrazolo[3,4-d]pyrimidinone intermediates (e.g., 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) with chloroacetyl chloride in anhydrous conditions to minimize side reactions .
- Purification : Post-reaction, evaporation of solvents followed by recrystallization from ethanol or acetonitrile yields pure products (typical yields: 52–70%) .
- Optimization : Adjust reaction time (e.g., 16 hours for complete conversion) and temperature (50°C for solubility) to enhance yield .
Q. How are structural and purity characteristics of this compound validated in academic research?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- 1H NMR : Characterize substituent positions via proton shifts (e.g., aromatic protons at δ 7.25–8.46 ppm) .
- HPLC : Confirm purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Elemental Analysis : Validate empirical formulas (e.g., C18H12ClF3N6 for chlorophenyl derivatives) .
Q. What safety protocols are critical during handling and disposal of this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods or glove boxes when handling powdered forms to prevent inhalation .
- Waste Disposal : Segregate halogenated waste and collaborate with certified agencies for incineration or chemical neutralization .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro, ethylphenyl groups) influence the compound’s biological activity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies:
- Antitumor Activity : The chloro group at position 4 enhances binding to kinase ATP pockets, as seen in pyrazolo[3,4-d]pyrimidine analogs acting as purine mimetics .
- Substituent Effects : Ethylphenyl at N1 improves lipophilicity (logP), increasing cellular uptake. Compare IC50 values in cytotoxicity assays (e.g., MTT) against unsubstituted analogs .
- Data Contradictions : Note that bulky substituents (e.g., trifluoromethyl) may reduce solubility, conflicting with bioavailability goals. Use molecular dynamics simulations to predict conformational stability .
Q. What strategies resolve discrepancies in crystallographic data for pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer :
- Crystallization : Optimize solvent polarity (e.g., DMF/water mixtures) to obtain single crystals for X-ray diffraction. For example, 1-(2-chloroethyl)-derivatives crystallize in monoclinic systems (space group P21/c) with Z = 4 .
- Data Validation : Cross-reference experimental unit cell parameters (a, b, c, β) with Cambridge Structural Database entries to identify polymorphic variations .
Q. How can computational modeling guide the design of novel derivatives with enhanced pharmacokinetic profiles?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding affinities to targets like EGFR or VEGFR2. For instance, pyrazolo[3,4-d]pyrimidines show docking scores ≤ −9.0 kcal/mol, correlating with in vitro IC50 values .
- ADMET Prediction : Employ SwissADME to assess logP, aqueous solubility, and CYP450 interactions. Derivatives with ClogP < 3 and topological polar surface area (TPSA) > 80 Ų are prioritized for oral bioavailability .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
